

N-(Methyl)mercaptoacetamide chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Methyl)mercaptoacetamide**

Cat. No.: **B1229335**

[Get Quote](#)

Technical Guide: N-(Methyl)mercaptoacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Methyl)mercaptoacetamide (CAS No. 20938-74-3) is a versatile chemical reagent primarily utilized for its mild reducing capabilities, particularly in the context of peptide and protein chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols. The information is intended to support researchers in drug development and other scientific fields in the effective application of this compound.

Chemical Structure and Identification

N-(Methyl)mercaptoacetamide, also known as N-methyl-2-sulfanylacetamide or N-Methylthioglycolamide, is a monocarboxylic acid amide.^{[1][2]} It results from the formal condensation of mercaptoacetic acid and methylamine.^{[1][2][3]}

Canonical SMILES: CNC(=O)CS^[4]

InChI: InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)

InChIKey: NSJNRJYQQPRCLF-UHFFFAOYSA-N^[4]

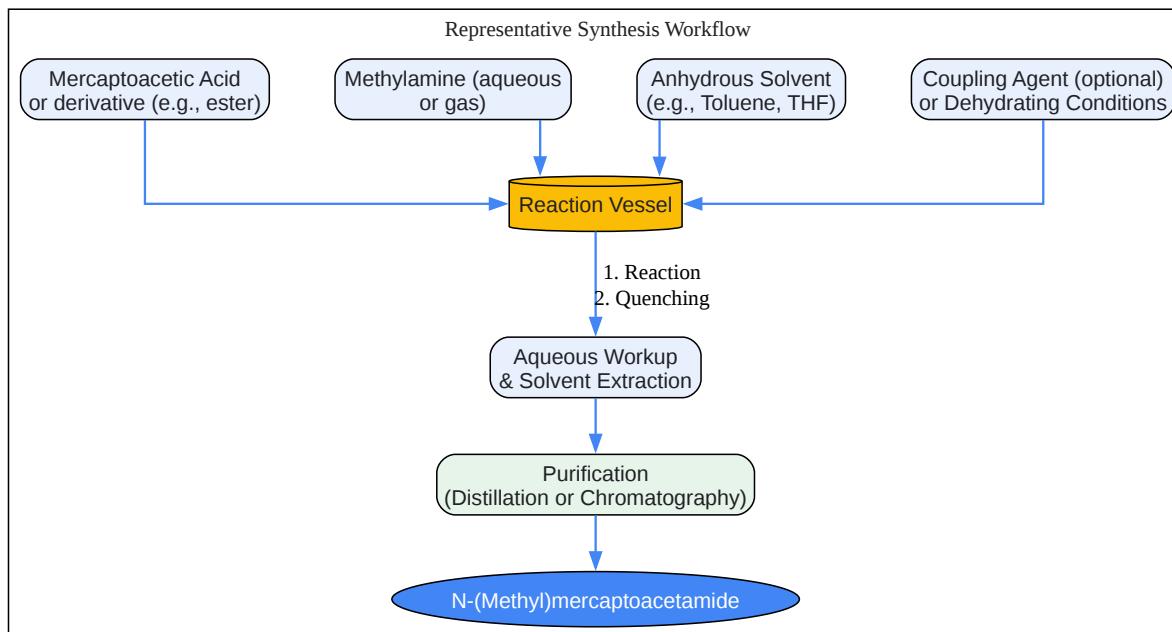
Physicochemical and Safety Data

Quantitative data for **N-(Methyl)mercaptoacetamide** are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃ H ₇ NOS	[5]
Molecular Weight	105.16 g/mol	[5]
Appearance	Clear, colorless liquid	[1][3]
Density	1.19 g/mL at 20 °C	[2]
Boiling Point	83-85 °C at 0.3 mmHg	[2]
Solubility in Water	56 g/L at 25 °C	[1]
pKa (predicted)	8.12 ± 0.10	[1][2]
Refractive Index (n _{20/D})	1.523	

Table 2: Safety and Handling Information


Parameter	Information	Reference
CAS Number	20938-74-3	[3][5]
Hazard Classification	Acute Toxicity, Oral (Category 4)	
GHS Hazard Statement	H302: Harmful if swallowed	
Signal Word	Warning	
Storage Temperature	2-8°C	[1][2]
Personal Protective Equipment	Eyeshields, gloves, suitable respirator	

Spectroscopic Characterization

Experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, and IR spectra for **N-(Methyl)mercaptoacetamide** are not readily available in publicly accessible databases. While predictions for NMR spectra are mentioned in some sources, validated experimental data has not been identified in the surveyed literature.^{[1][6]} Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

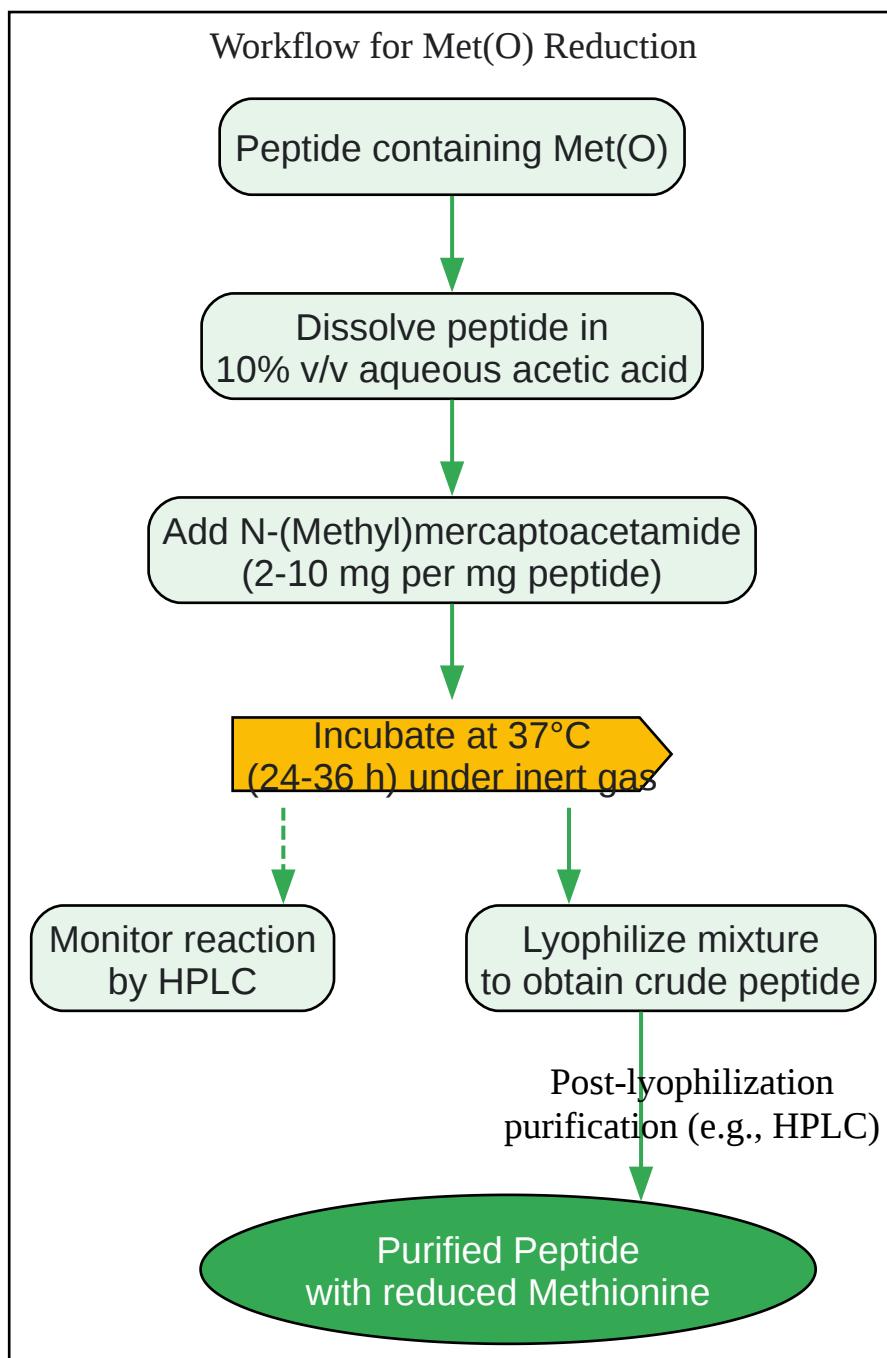
Synthesis Protocol

While specific, detailed laboratory procedures for the synthesis of **N-(Methyl)mercaptoacetamide** are not extensively published, a representative protocol can be adapted from the known chemistry of amide formation and procedures for analogous compounds. The logical workflow involves the amidation of a mercaptoacetic acid derivative with methylamine.

[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of **N-(Methyl)mercaptoacetamide**.

Representative Experimental Protocol (Amidation)


- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add mercaptoacetic acid (1.0 eq) dissolved in a suitable anhydrous solvent.
- Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of methylamine (1.1 eq) to the flask.

- Reaction: If direct amidation is slow, a coupling agent (e.g., DCC, HBTU) may be required, or the reaction can be driven by azeotropic removal of water using a Dean-Stark apparatus if starting from the free acid.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water. If an organic solvent was used, separate the layers. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by vacuum distillation to yield **N-(Methyl)mercaptoacetamide** as a clear, colorless liquid.

Applications and Experimental Protocols

Reduction of Methionine Sulfoxide in Peptides

The primary application of **N-(Methyl)mercaptoacetamide** is as a mild reducing agent to reverse the oxidation of methionine residues to methionine sulfoxide (Met(O)). This oxidation can occur as an undesired side reaction during peptide synthesis and cleavage.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the reduction of methionine sulfoxide in peptides.

Detailed Experimental Protocol

This protocol is adapted from established methods for post-cleavage reduction of Met(O) in peptides.

- Peptide Dissolution: Dissolve the peptide containing methionine sulfoxide in 10% v/v aqueous acetic acid. The volume should be sufficient to fully dissolve the peptide (e.g., 200 μ L to 1000 μ L per mg of peptide).
- Reagent Addition: Add **N-(Methyl)mercaptoacetamide** to the peptide solution. A typical ratio is 2-10 mg of the reagent for every 1 mg of peptide.
- Incubation: Incubate the solution at 37 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 24 to 36 hours.
- Monitoring: The progress of the reduction can be monitored by analytical High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Met(O)-peptide peak and the appearance of the reduced peptide peak.
- Isolation: Once the reaction is complete, lyophilize the mixture to remove the solvent and excess reagent, yielding the crude peptide.
- Purification: The crude peptide can then be purified using standard techniques, such as preparative HPLC.

Use in Metalloprotein Research

N-(Methyl)mercaptoacetamide has been employed in bioinorganic chemistry to study the structure and interactions of metalloproteins. Specifically, it has been used as a ligand in the generation of model zinc complexes. For instance, it was used to generate complexes with a hydrotris(pyrazolyl)borate zinc hydroxide system, $[(\text{TpMe,Ph})\text{ZnOH}]$, to model the binding of various functional groups to the metal center of metalloenzymes. This application helps in elucidating the coordination chemistry of drug candidates or substrates with metalloprotein active sites. A detailed protocol for such specialized studies would be specific to the research question and the particular metalloprotein or model complex being investigated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. N-(METHYL)MERCAPTOACETAMIDE | 20938-74-3 [chemicalbook.com]
- 3. N-(METHYL)MERCAPTOACETAMIDE | 20938-74-3 [amp.chemicalbook.com]
- 4. N-(methyl)mercaptoacetamide [stenutz.eu]
- 5. scbt.com [scbt.com]
- 6. N-methyl-2-sulfanylacetamide | C3H7NOS | CID 4047279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(Methyl)mercaptoacetamide chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1229335#n-methyl-mercaptoacetamide-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com